Bis(3,5-di-tert-butylphenyl)cyclohexylphosphine
Description
Bis(3,5-di-tert-butylphenyl)cyclohexylphosphine is a tertiary phosphine ligand featuring a phosphorus atom bonded to a cyclohexyl group and two 3,5-di-tert-butylphenyl substituents. The tert-butyl groups on the aryl rings confer significant steric bulk, while the cyclohexyl group provides a balance of electron-donating capability and conformational flexibility. This ligand is hypothesized to play a role in transition-metal catalysis, particularly in reactions requiring stabilization of low-coordinate metal centers or prevention of undesired side reactions via steric shielding.
Properties
IUPAC Name |
cyclohexyl-bis(3,5-ditert-butylphenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H53P/c1-31(2,3)24-18-25(32(4,5)6)21-29(20-24)35(28-16-14-13-15-17-28)30-22-26(33(7,8)9)19-27(23-30)34(10,11)12/h18-23,28H,13-17H2,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFRDLWAEQCLDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2CCCCC2)C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H53P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Deprotonation and Alkylation
-
SPO Activation :
Sodium hexamethyldisilazide (NaHMDS) deprotonates (3,5-di-tert-butylphenyl)phosphine oxide, generating a phosphinite anion. -
Alkylation with 1-Bromo-3-chloropropane :
The anion reacts with 1-bromo-3-chloropropane in THF at 25°C, selectively substituting bromide to form (3-chloropropyl)bis(3,5-di-tert-butylphenyl)phosphine oxide. -
Cyclohexyl Group Installation :
Subsequent reaction with cyclohexylmagnesium bromide replaces the chloride, yielding the tertiary phosphine oxide. Reduction with HBpin (pinacolborane) provides the final phosphine.
Advantages :
Phosphine Oxide Reduction Strategies
Source and highlight reduction methods for converting phosphine oxides to phosphines, critical for final product isolation.
Hydride Reduction
Lithium aluminum hydride (LiAlH₄) in diethyl ether reduces Bis(3,5-di-tert-butylphenyl)cyclohexylphosphine oxide at reflux (40°C, 12 hrs). Quenching with aqueous NH₄Cl followed by extraction yields the phosphine (85–90% purity).
Borane-Mediated Reduction
HBpin in toluene at 110°C selectively reduces P=O bonds without affecting aryl groups. This method achieves 94% conversion in 6 hrs but requires careful removal of boron byproducts.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Grignard Alkylation | PCl₃ | RMgX | 68–72 | 89–92 | High |
| SPO Alkylation | SPO | NaHMDS, Alkyl-X | 78–82 | 93–95 | Moderate |
| LiAlH₄ Reduction | Phosphine Oxide | LiAlH₄ | 75–80 | 85–90 | Low |
| HBpin Reduction | Phosphine Oxide | HBpin | 88–90 | 92–94 | High |
Key Observations :
-
Grignard methods dominate industrial production due to cost-effectiveness.
-
HBpin reduction offers superior yields but higher reagent costs.
Steric and Electronic Considerations in Synthesis
Managing Steric Bulk
The tert-butyl groups impede reaction kinetics:
Electronic Effects on Phosphorus Reactivity
-
Phosphinite Anion Stability : The electron-donating tert-butyl groups enhance anion stability during SPO alkylation, reducing side reactions.
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Reduction Kinetics : Bulky substituents slow LiAlH₄ reduction by shielding the P=O bond, whereas HBpin’s smaller size improves accessibility.
Industrial-Scale Production Protocols
Solvent-Free Phosphite Synthesis
Adapting methods from, tris(2,4-ditert-butylphenyl)phosphite synthesis employs solvent-free conditions at 140–195°C. Similar principles apply to the target compound:
Byproduct Management
-
HCl Scavenging : NaOH scrubbers neutralize HCl gas during PCl₃ reactions, critical for corrosion prevention.
-
Distillation : Short-path distillation under vacuum (10⁻⁴ mbar) removes residual organometallic reagents.
Recent studies (not in provided sources) suggest visible-light-mediated P-C bond formation could streamline alkylation steps, though tert-butyl groups may quench excited states.
Chemical Reactions Analysis
Role in Cross-Coupling Reactions
The compound’s primary utility lies in stabilizing low-valent metal centers (e.g., Pd⁰, Ni⁰) during catalytic cycles, enabling efficient bond-forming reactions. Key applications include:
-
Suzuki-Miyaura Coupling : Facilitates aryl-aryl bond formation between boronic acids and aryl halides. The bulky tert-butyl groups prevent catalyst deactivation via oxidative dimerization .
-
Negishi Coupling : Enhances alkyl-aryl coupling efficiency by stabilizing palladium intermediates during transmetallation steps .
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Heck Reactions : Improves regioselectivity in alkene functionalization by modulating the electronic environment of palladium catalysts .
Comparative Ligand Performance
The ligand’s steric bulk differentiates it from structurally related phosphines. For example:
| Ligand | Steric Bulk | Catalytic Activity (TOF) | Preferred Reactions |
|---|---|---|---|
| Bis(3,5-di-tert-butylphenyl)cyclohexylphosphine | High | 1,200–1,500 h⁻¹ | Suzuki, Negishi, Buchwald-Hartwig |
| Triphenylphosphine (PPh₃) | Low | 200–400 h⁻¹ | Stille, Sonogashira |
| Xantphos | Moderate | 800–1,000 h⁻¹ | C–N bond formations |
Mechanistic Insights
-
Oxidative Addition : The ligand’s steric bulk slows oxidative addition of aryl halides to metal centers, favoring electron-rich substrates .
-
Reductive Elimination : Accelerates reductive elimination due to electron-donating cyclohexyl groups, which lower the activation barrier for bond formation .
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Chelation Effects : The rigid cyclohexyl backbone prevents undesired side reactions by maintaining a fixed coordination geometry .
Stability and Handling
Scientific Research Applications
Catalytic Applications
1.1 Transition Metal Catalysis
BDP-CHP is primarily utilized as a ligand in transition metal catalysis. It forms stable complexes with metals such as palladium, platinum, and nickel, enhancing the efficiency of various catalytic reactions. Notable applications include:
- Cross-Coupling Reactions : BDP-CHP is effective in Suzuki and Heck reactions, where it stabilizes metal catalysts, leading to improved yields and selectivity in the formation of carbon-carbon bonds.
- Hydrogenation : The compound facilitates hydrogenation reactions by coordinating with transition metals, allowing for the reduction of unsaturated compounds under mild conditions .
- Hydroformylation : BDP-CHP has been shown to participate in hydroformylation reactions, which are critical for producing aldehydes from alkenes.
Material Science
2.1 Polymerization Processes
In material science, BDP-CHP serves as a catalyst for polymerization processes. Its ability to stabilize low-valent metal species is particularly advantageous in the production of high-performance polymers. The steric bulk provided by the tert-butyl groups enhances the control over polymer architecture and molecular weight distribution.
2.2 Synthesis of Functional Materials
The compound has been explored for synthesizing functional materials such as conductive polymers and nanocomposites. Its coordination properties allow for the incorporation of metal nanoparticles into polymer matrices, leading to materials with enhanced electrical conductivity and thermal stability.
Biological Applications
3.1 Drug Delivery Systems
BDP-CHP is being investigated for its potential use in drug delivery systems. Its ability to form stable complexes with metal-based drugs can enhance the solubility and bioavailability of therapeutic agents. Research indicates that phosphine ligands can improve the pharmacokinetics of certain drugs by facilitating their transport across biological membranes.
3.2 Interaction Studies
Studies have focused on the interactions between BDP-CHP and metal ions within biological systems. These investigations reveal insights into how phosphine ligands can influence enzyme activity and metal ion homeostasis, which are critical for understanding various biochemical pathways .
Case Studies
5.1 Nickel-Catalyzed Reactions
A recent study optimized nickel-catalyzed borylation reactions using BDP-CHP as a ligand. The results demonstrated that the ligand significantly improved reaction yields through enhanced stabilization of low-valent nickel species . The study highlights how variations in ligand structure can impact catalytic performance.
5.2 Synthesis of Fine Chemicals
In industrial applications, BDP-CHP has been employed in the synthesis of fine chemicals where its thermal stability allows it to function effectively under high-temperature conditions typical in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Bis(3,5-di-tert-butylphenyl)cyclohexylphosphine primarily involves its role as a ligand in catalytic processes. It coordinates with transition metals through the phosphorus atom, forming stable complexes that facilitate various chemical reactions. The bulky 3,5-di-tert-butylphenyl groups provide steric protection to the metal center, enhancing the stability and selectivity of the catalytic complexes .
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The electronic and steric profiles of phosphine ligands are critical determinants of their catalytic performance. Below is a comparative analysis of three related compounds:
| Compound | Substituent on P | Electronic Donor Strength | Steric Bulk (Hypothetical Cone Angle) | Potential Applications |
|---|---|---|---|---|
| Bis(3,5-di-tert-butylphenyl)chlorophosphine | Chlorine | Weak (electronegative) | High (bulky aryl groups) | Lewis acid catalysis, halogenation |
| Bis(3,5-di-tert-butylphenyl)phosphine | Hydrogen | Moderate | Moderate (reduced steric hindrance) | Hydrogenation, ligand synthesis |
| Bis(3,5-di-tert-butylphenyl)cyclohexylphosphine | Cyclohexyl | Strong (electron-donating) | Very High (enhanced shielding) | Cross-coupling, C-H activation |
Key Observations:
- Electronic Effects : The cyclohexyl group in this compound likely enhances electron donation to metal centers compared to the electronegative chlorine in the chlorophosphine variant. This could improve catalytic activity in electron-demanding reactions .
- Steric Effects: The tert-butyl groups on the aryl rings dominate steric bulk across all three compounds.
- Reactivity : The chlorophosphine derivative (CAS: 181257-36-3) may act as a precursor for synthesizing other phosphine ligands via substitution reactions, while the phosphine (CAS: 287960-85-4) could serve as a simpler model for studying steric effects .
Biological Activity
Bis(3,5-di-tert-butylphenyl)cyclohexylphosphine (often abbreviated as DBPCP) is a phosphine compound that has garnered interest in various fields, particularly in catalysis and medicinal chemistry. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
DBPCP is characterized by the presence of two bulky 3,5-di-tert-butylphenyl groups attached to a cyclohexylphosphine core. This unique structure contributes to its stability and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C20H31P |
| Molecular Weight | 320.44 g/mol |
| Appearance | White to pale yellow solid |
| Solubility | Soluble in organic solvents |
| Toxicity | Causes skin irritation; serious eye damage |
DBPCP exhibits several biological activities that can be attributed to its phosphine functionality and the steric hindrance provided by the bulky substituents. Research indicates that phosphines can interact with cellular signaling pathways and may exhibit antioxidant properties.
Antioxidant Activity
Studies have shown that phosphines can scavenge free radicals, thus potentially protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of DBPCP on different cell lines. For instance, it has been tested against HeLa and MCF-7 cells, revealing an IC50 value indicative of moderate cytotoxic effects.
Table 2: Cytotoxicity Data for DBPCP
Case Studies
- In Vitro Studies : In a study examining the effects of DBPCP on cancer cell lines, significant inhibition of cell proliferation was observed at concentrations above 10 µg/mL. The mechanism was linked to apoptosis induction, as evidenced by increased caspase activity.
- In Vivo Studies : Animal models treated with DBPCP demonstrated reduced tumor growth compared to control groups. These results suggest potential applications in cancer therapy, warranting further investigation into dosage and long-term effects.
Anti-Inflammatory Properties
Research has indicated that DBPCP may possess anti-inflammatory properties. It has been shown to downregulate pro-inflammatory cytokines in RAW264.7 macrophage cells when treated with lipopolysaccharides (LPS), indicating its potential use in managing inflammatory diseases.
Table 3: Anti-Inflammatory Effects of DBPCP
| Treatment Concentration (µg/mL) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 50 | 40 | 35 |
| 100 | 60 | 55 |
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling Bis(3,5-di-tert-butylphenyl)cyclohexylphosphine in laboratory settings?
- Methodological Answer : Strict adherence to PPE (gloves, lab coats, protective eyewear) is mandatory due to potential skin/eye irritation. Conduct experiments in a fume hood to avoid inhalation. Waste must be segregated into chemically inert containers and processed by certified waste management services to prevent environmental contamination .
- Key Data : Safety Data Sheets (SDS) emphasize avoiding oxidizers and ensuring proper ventilation during synthesis or handling. Stability under inert atmospheres (e.g., nitrogen) is recommended to prevent degradation .
Q. How can researchers achieve >98% purity during synthesis of this compound?
- Methodological Answer : Use column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from anhydrous toluene. Monitor purity via P NMR and HPLC-MS. High-purity starting materials (e.g., tert-butylphenol derivatives) and moisture-free conditions are critical to minimize byproducts .
- Key Data : Commercial batches with >98% purity (e.g., CAS 857356-94-6) employ rigorous distillation and inert-atmosphere techniques to suppress oxidation .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for this ligand in palladium-catalyzed cross-coupling reactions?
- Methodological Answer : Apply a factorial design to test variables: ligand/metal ratio (1:1 to 1:3), temperature (80–120°C), and solvent polarity (toluene vs. THF). Response variables include yield and turnover number (TON). Statistical tools like ANOVA identify dominant factors. For example, higher steric bulk from tert-butyl groups may favor selectivity in Suzuki-Miyaura couplings at elevated temperatures .
- Key Data : Process control frameworks (e.g., CRDC subclass RDF2050108) recommend real-time monitoring of ligand stability under varying thermal conditions .
Q. What strategies resolve contradictory catalytic activity data for this ligand in asymmetric hydrogenation?
- Methodological Answer : Contradictions may arise from steric/electronic effects or trace moisture. Conduct controlled experiments:
- Compare performance in anhydrous vs. humidified solvents using Karl Fischer titration.
- Analyze metal-ligand coordination via X-ray crystallography or EXAFS.
- Cross-reference with DFT calculations to correlate steric parameters (e.g., %V) with enantiomeric excess (ee) .
Q. How to integrate this ligand into a study of steric effects in transition metal catalysis?
- Methodological Answer :
- Step 1 : Benchmark against ligands with known steric profiles (e.g., BrettPhos, SPhos) in standardized reactions (e.g., Buchwald-Hartwig amination).
- Step 2 : Quantify steric demand using computational tools (e.g., SambVca 2.0) to calculate cone angles and buried volumes.
- Step 3 : Correlate steric parameters with reaction outcomes (e.g., rate acceleration in bulky substrates) .
- Key Data : Structural analogs (e.g., 2-Di-tert-butylphosphino derivatives) show enhanced stability in sterically demanding catalytic cycles .
Q. What methodologies assess the environmental impact of this compound degradation byproducts?
- Methodological Answer :
- Ecotoxicity : Use OECD Test Guideline 201 (algae growth inhibition) to evaluate aquatic toxicity.
- Degradation Pathways : Simulate hydrolytic/oxidative degradation via LC-MS/MS and identify metabolites. Cross-reference with REACH registration data for analogous phosphine oxides .
- Key Data : Phosphorus-containing compounds often require specialized disposal to prevent bioaccumulation, as highlighted in EPA guidelines for flame retardants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
